molecular formula C6H6O B14521275 (1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde CAS No. 62377-03-1

(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde

Cat. No.: B14521275
CAS No.: 62377-03-1
M. Wt: 94.11 g/mol
InChI Key: LDOHIQPRRFXVSI-RITPCOANSA-N
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Description

(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde is a chiral organic compound with a unique structure featuring a cyclopropane ring substituted with an ethynyl group and an aldehyde group

Preparation Methods

The synthesis of (1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an alkyne precursor using a suitable cyclopropanating agent. The reaction conditions typically include the use of a metal catalyst, such as a rhodium or copper complex, under controlled temperature and pressure. The resulting cyclopropane intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The choice of reagents and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction.

In oxidation reactions, the aldehyde group can be converted to a carboxylic acid, while reduction reactions can yield the corresponding alcohol. Substitution reactions may involve the replacement of the ethynyl group with other functional groups, leading to the formation of diverse derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with potential biological activity.

In biology and medicine, this compound can be used as a precursor for the synthesis of chiral drugs and pharmaceuticals. Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which are essential for achieving desired therapeutic effects with minimal side effects.

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

The ethynyl group can also participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which can further influence the compound’s biological activity. The overall mechanism of action is determined by the specific molecular targets and the context in which the compound is used.

Comparison with Similar Compounds

(1R,2R)-2-Ethynylcyclopropane-1-carbaldehyde can be compared with other similar compounds, such as (1R,2R)-2-Ethynylcyclopropane-1-methanol and (1R,2R)-2-Ethynylcyclopropane-1-carboxylic acid. These compounds share the cyclopropane ring and ethynyl group but differ in the functional group attached to the ring.

The uniqueness of this compound lies in its aldehyde functional group, which imparts distinct reactivity and potential applications. The presence of the aldehyde group allows for specific chemical transformations that are not possible with the alcohol or carboxylic acid derivatives.

Properties

CAS No.

62377-03-1

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

(1R,2R)-2-ethynylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H6O/c1-2-5-3-6(5)4-7/h1,4-6H,3H2/t5-,6+/m1/s1

InChI Key

LDOHIQPRRFXVSI-RITPCOANSA-N

Isomeric SMILES

C#C[C@@H]1C[C@H]1C=O

Canonical SMILES

C#CC1CC1C=O

Origin of Product

United States

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